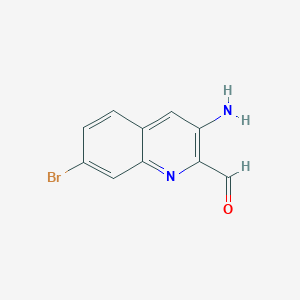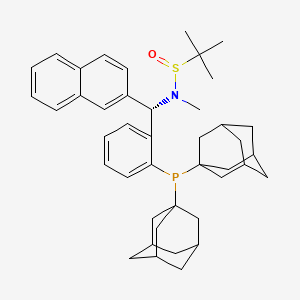
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-pyrazole-3-carboxylic acid hydrate typically involves the nitration of 1H-pyrazole-3-carboxylic acid. One common method includes the reaction of 1H-pyrazole-3-carboxylic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the isolation and purification steps are crucial to obtain the hydrate form of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC) for esterification or amidation.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitro-1H-pyrazole-3-carboxylic acid hydrate is largely dependent on its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Amino-1H-pyrazole-3-carboxylic acid: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
3,5-Dinitro-1H-pyrazole: Contains an additional nitro group, which can significantly alter its chemical and physical properties.
Uniqueness
5-Nitro-1H-pyrazole-3-carboxylic acid hydrate is unique due to the presence of both nitro and carboxylic acid functional groups, which provide a balance of reactivity and stability
Propiedades
Fórmula molecular |
C4H5N3O5 |
|---|---|
Peso molecular |
175.10 g/mol |
Nombre IUPAC |
5-nitro-1H-pyrazole-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C4H3N3O4.H2O/c8-4(9)2-1-3(6-5-2)7(10)11;/h1H,(H,5,6)(H,8,9);1H2 |
Clave InChI |
VDYUJJBRFAQHJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1C(=O)O)[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)









![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)

